molecular formula C10H9N3O3S B3129293 methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate CAS No. 339020-81-4

methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate

Cat. No.: B3129293
CAS No.: 339020-81-4
M. Wt: 251.26 g/mol
InChI Key: ZYLYIXJPABHOJZ-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at the 2-position and a conjugated pyrazol-4-ylidene-aminomethylene moiety at the 3-position. This structure combines electron-withdrawing (carboxylate) and electron-donating (enamine-like) groups, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronic materials).

Properties

IUPAC Name

methyl 3-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-10(15)8-7(2-3-17-8)11-4-6-5-12-13-9(6)14/h2-5H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLYIXJPABHOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=CC2=CNNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies that explore its potential therapeutic applications, mechanisms of action, and biological efficacy.

Chemical Structure and Properties

The compound has the following molecular formula:

C12H12N4O3SC_{12}H_{12}N_4O_3S

Its structural characteristics include a thiophene ring and a pyrazole moiety, which are known to contribute to its biological properties. The presence of functional groups such as the methyl and amino groups enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related pyrazole derivatives, indicating that such compounds often exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : Compounds structurally similar to this compound have shown superior antibacterial potency compared to traditional antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and Pseudomonas aeruginosa .
  • Antifungal Activity : These compounds also demonstrated enhanced antifungal activity, outperforming standard antifungal agents like bifonazole and ketoconazole by substantial margins .
Activity TypeReference CompoundPotency Comparison
AntibacterialAmpicillinHigher potency
AntifungalBifonazole6–17-fold higher

2. Antitumor Activity

Research indicates that pyrazole derivatives can possess antitumor properties. The mechanism often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation. For example, several studies have highlighted the potential of these derivatives in targeting serine/threonine kinases, which are implicated in various cancers .

3. Anti-inflammatory and Antioxidant Effects

The compound's structure suggests potential anti-inflammatory properties due to the presence of the thiophene ring, which has been associated with reduced inflammation in several models. Additionally, some pyrazole derivatives exhibit antioxidant activity, contributing to their overall therapeutic profile .

The biological activities of this compound may be attributed to:

  • Kinase Inhibition : As noted earlier, the inhibition of kinases such as haspin and Nek11 may lead to reduced cancer cell growth and proliferation .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve scavenging ROS, thereby protecting cells from oxidative stress.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives in preclinical settings:

  • Study on Antimicrobial Potency : A study published in Compounds evaluated various pyrazole derivatives against a panel of microbial strains. The results indicated that certain derivatives exhibited up to 52-fold higher antifungal activity compared to standard treatments .
  • Antitumor Evaluation : Another research article investigated the effects of pyrazole-based compounds on tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of thiophene-pyrazole hybrids. Below is a detailed comparison with structurally related molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate (Target) C₁₀H₉N₃O₃S¹ 251.26 g/mol¹ Unsubstituted pyrazole ring; methyl carboxylate at thiophene-2-position. Potential for planar conjugation; moderate polarity due to carboxylate. [Hypothetical]
Methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate (Catalog 169003) C₁₇H₁₅N₃O₃S 341.39 g/mol 3-Methyl and 1-phenyl groups on pyrazole; methyl carboxylate at thiophene-2-position. Increased steric bulk and lipophilicity; enhanced stability via aryl substitution.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₉H₇N₅O₂S 265.26 g/mol Amino and cyano groups on thiophene; hydroxy pyrazole. High polarity and hydrogen-bonding capacity; potential for metal coordination.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C₂₉H₂₀F₂N₅O₄S 560.56 g/mol Fluorinated chromenone-pyrazolopyrimidine-thiophene hybrid. High molecular complexity; likely bioactive (kinase inhibition or anticancer).

Key Observations:

Electronic and Steric Effects: The target compound lacks bulky substituents on the pyrazole ring, favoring planar conjugation between the thiophene and pyrazole systems. Substituents like fluorine (e.g., in the chromenone hybrid ) significantly alter electron density, enhancing binding to biological targets.

Polarity and Solubility: The target compound’s carboxylate group improves aqueous solubility compared to non-polar analogues. However, 7a (with amino and cyano groups) exhibits even higher polarity, making it more suitable for aqueous-phase reactions .

Bioactivity Trends: Fluorinated and chromenone-containing derivatives (e.g., ) are frequently associated with kinase inhibition or anticancer activity due to their structural resemblance to ATP-binding motifs. Simpler thiophene-pyrazole hybrids (e.g., the target compound) may serve as intermediates for further functionalization or as ligands in catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 2
methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate

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